Product packaging for Potassium glycolate(Cat. No.:CAS No. 1932-50-9)

Potassium glycolate

Cat. No.: B155272
CAS No.: 1932-50-9
M. Wt: 114.14 g/mol
InChI Key: FIJPWGLOBMXXSF-UHFFFAOYSA-M
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Description

Historical Context of Glycolate (B3277807) Chemistry Research

The study of glycolate chemistry is rooted in the investigation of its parent compound, glycolic acid. As the smallest of the α-hydroxy acids (AHAs), glycolic acid has long been a subject of scientific inquiry. nih.govrsc.org It is a naturally occurring compound, found in various fruits and vegetables, and has even been identified in the Murchison meteorite, suggesting its potential role in prebiotic chemistry. rsc.orgontosight.ai

Historically, research has focused on the properties and synthesis of glycolic acid itself. rsc.orgnih.gov While the crystallization of various glycolate salts has been well-documented, specific research into the formation and characteristics of potassium chelates with glycolate has been more limited until more recently. rsc.orgrsc.org Early studies laid the groundwork for understanding the fundamental reactivity of the glycolate anion, which is essential for appreciating the contemporary applications of its potassium salt.

Significance of Potassium Glycolate in Contemporary Chemical Science

This compound is a white, crystalline powder that is highly soluble in water. ontosight.aifengchengroup.com Its significance in modern chemical science is multifaceted, with applications spanning from organic synthesis to materials science.

In the realm of synthesis, it serves as a crucial intermediate in the production of pharmaceuticals and polymers. smolecule.comevitachem.com Its nucleophilic carboxylate group facilitates reactions with various electrophiles. evitachem.com Beyond its role as a building block, this compound also functions as a buffering agent in certain chemical systems and as a chelating agent, which contributes to the stability of various formulations. fengchengroup.comsmolecule.com

Recent research has led to the synthesis and characterization of a novel this compound hemihydrate (PGH) crystal, K(C₂H₃O₃)·0.5H₂O. rsc.orgrsc.org The study of this and related structures, such as this compound glycolic acid (PGGA), is providing new insights into the coordination chemistry and bonding behaviors of the glycolate ligand. rsc.org Furthermore, this compound is a key component of KPEG (potassium polyethylene (B3416737) glycolate), a reagent used in the chemical destruction and detoxification of hazardous compounds like dioxins found in contaminated soils. researchgate.net

The compound also finds utility in industrial applications, such as an anti-scaling agent in the petroleum industry and as a catalyst for transesterification reactions. nih.govresearchgate.net

Scope and Objectives of Current Research Directions

Contemporary research on this compound is focused on several key areas. A primary objective is the continued exploration of its fundamental physical and chemical properties, including its thermal stability and dehydration processes, which could have implications for its potential existence as a mineral. rsc.org

Scientists are actively investigating the synthesis, crystal structure, and bonding characteristics of this compound and its derivatives to better understand its behavior and potential applications. rsc.orgrsc.org There is also a concerted effort to validate theoretical applications, such as its full potential in biological studies and its efficacy as a versatile buffering agent. smolecule.com

Another significant avenue of research is the exploration of its catalytic activity. Studies are underway to fully characterize its role in processes like the manganese-catalyzed reformation of ethylene (B1197577) glycol to glycolic acid and to develop its use in other catalytic systems. researchgate.netchemrxiv.org The development of novel and more efficient synthetic pathways to produce high-purity glycolic acid and its salts, including this compound, remains a key objective in the field. mdpi.comresearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₂H₃KO₃ ontosight.ainih.gov
Molecular Weight 114.14 g/mol smolecule.comnih.gov
Appearance White to off-white crystalline powder fengchengroup.comsmolecule.com
Solubility Highly soluble in water ontosight.aismolecule.com
Melting Point Approx. 116-117 °C smolecule.com
Density 1.77 g/cm³ fengchengroup.com
IUPAC Name potassium;2-hydroxyacetate nih.gov

Table 2: Crystallographic Data for this compound Hemihydrate (PGH)

ParameterValueSource(s)
Chemical Formula K(C₂H₃O₃)·0.5H₂O rsc.orgrsc.org
Crystal System Monoclinic rsc.orgrsc.org
Space Group P2₁/m rsc.orgrsc.org
a (Å) 5.8982(1) rsc.orgrsc.org
b (Å) 7.2515(1) rsc.orgrsc.org
c (Å) 11.0270(1) rsc.orgrsc.org
β (°) 102.253(1) rsc.orgrsc.org
Volume (ų) 460.890(11) rsc.orgrsc.org

Table 3: Thermal Decomposition Stages of this compound Hemihydrate (PGH)

StageTemperature Range (°C)Mass Change (%)ObservationSource(s)
1 60–114-6.46Evaporation of crystalline water rsc.org
2 134–148+0.35- rsc.org
3 164–172+0.13- rsc.org
Note: The thermal decomposition of PGH is complex, involving seven stages in total. This table highlights the initial, most significant stages.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3KO3 B155272 Potassium glycolate CAS No. 1932-50-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;2-hydroxyacetate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3.K/c3-1-2(4)5;/h3H,1H2,(H,4,5);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FIJPWGLOBMXXSF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3KO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

79-14-1 (Parent)
Record name Potassium glycolate
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DSSTOX Substance ID

DTXSID1042316
Record name Potassium hydroxyacetate
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Acetic acid, 2-hydroxy-, potassium salt (1:1)
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CAS No.

1932-50-9, 25904-89-6
Record name Potassium glycolate
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Record name Acetic acid, 2-hydroxy-, potassium salt (1:1)
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Record name Potassium hydroxyacetate
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Record name Potassium hydroxyacetate
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Record name POTASSIUM GLYCOLATE
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Synthetic Methodologies and Preparation Techniques

Traditional Synthetic Routes to Potassium Glycolate (B3277807)

The most common and direct methods for synthesizing potassium glycolate involve the neutralization of glycolic acid.

The primary traditional route for producing this compound is through a neutralization reaction between glycolic acid and a potassium base, such as potassium hydroxide (B78521) (KOH) or potassium bicarbonate (KHCO₃). ontosight.airsc.org This reaction is a straightforward acid-base neutralization that yields the potassium salt of glycolic acid and water. ontosight.aifengchengroup.com

When potassium hydroxide is used, the glycolic acid donates a proton to the hydroxide ion, forming water and the glycolate anion, which then pairs with the potassium cation. ontosight.aigauthmath.com The general reaction is as follows:

HOCH₂COOH + KOH → HOCH₂COOK + H₂O

A specific laboratory-scale synthesis involves slowly adding a 50% potassium hydroxide aqueous solution to a 70% glycolic acid aqueous solution at a controlled temperature of 40°C. chemicalbook.com After the addition is complete, the mixture is held at this temperature for a short period to ensure the reaction goes to completion before the product is isolated, typically by evaporating the water. chemicalbook.com

Alternatively, potassium bicarbonate can be used. rsc.orgmdpi.com In a study focused on synthesizing related compounds, this compound was prepared by reacting glycolic acid with potassium hydrogen carbonate in water at room temperature for one hour, followed by evaporation to dryness. mdpi.com The reaction with bicarbonate is:

HOCH₂COOH + KHCO₃ → HOCH₂COOK + H₂O + CO₂

This method is effective and produces carbon dioxide as a byproduct.

Beyond the direct neutralization of glycolic acid, other pathways exist for producing glycolate salts. While not always specific to the potassium salt, these methods highlight the broader chemistry involved in forming the glycolate anion. For instance, glycolate salts can be synthesized via the catalytic oxidation of ethylene (B1197577) glycol. researchgate.netnih.gov This process can be conducted under base-free conditions using catalysts like Pt/Sn-Beta in an aqueous phase. researchgate.net In other electrochemical approaches, ethylene glycol is oxidized to glycolic acid, which is then converted in-situ to a glycolate salt (like sodium glycolate) by reacting with the electrolyte base (e.g., NaOH). nih.gov

Another method involves the depolymerization of glycolic acid oligomers. google.com These oligomers, which can be formed from the condensation of glycolic acid or its esters, are heated to induce depolymerization, and the resulting glycolide (B1360168) can be processed to form glycolate salts. google.com Furthermore, chemoenzymatic processes have been developed where glycerol (B35011) is converted to dihydroxyacetone (DHA) enzymatically, which is then chemically catalyzed to form glycolic acid and subsequently its salts. nih.gov

Advanced Crystallization and Isolation Techniques for this compound Forms

The isolation of this compound from solution can be controlled to produce specific crystalline structures, including hydrated forms and co-crystals. rsc.orgrsc.org

A notable crystalline form of this compound is its hemihydrate (PGH), with the chemical formula K(C₂H₃O₃)·0.5H₂O. rsc.orgrsc.org Research has shown that this form can be obtained through several advanced techniques, including freeze-drying, evaporation, and liquid phase diffusion. rsc.org

For example, a stock solution of this compound can be diluted, frozen at -20°C, and then freeze-dried at low pressure and temperature (e.g., 0.035 mbar, -58°C) for an extended period to produce a powder of PGH microcrystals. rsc.org Evaporation techniques, where the stock solution is placed in a controlled-temperature environment (e.g., 40°C) until all water has evaporated, can also yield PGH crystals. rsc.org These methods allow for the isolation of a specific, stable crystalline hydrate (B1144303) of the salt. rsc.orgrsc.org

Table 1: Crystallization Methods for this compound Hemihydrate (PGH) rsc.org
TechniqueDescriptionConditionsResult
Freeze-DryingA stock solution of PGH is diluted, frozen, and then subjected to low pressure to sublimate the water.Freeze at -20°C; Dry at -58°C, 0.035 mbar for 48 hours.Powder of PGH microcrystals.
EvaporationA stock solution of PGH is placed in an incubator to slowly evaporate the solvent.Air-circulating incubator at 40°C.Needle-shaped PGH crystals.
Liquid Phase DiffusionInvolves the slow diffusion of a non-solvent into the PGH solution to induce crystallization.Specific conditions not detailed in the source.PGH crystals.

In addition to simple hydrated forms, this compound can form more complex structures known as adducts or co-crystals. rsc.orgresearchgate.net An adduct is a product of a direct addition of two or more distinct molecules, while co-crystals are multi-component crystalline solids held together by non-covalent interactions. rsc.orgnih.gov

A structurally similar compound, this compound glycolic acid (PGGA), with the formula K(C₂H₃O₃)(C₂H₄O₃), has been synthesized for comparative studies alongside PGH. rsc.orgrsc.org This compound can be considered an adduct where this compound co-crystallizes with a molecule of glycolic acid. rsc.org Interestingly, research has shown that PGH can spontaneously transform into the more stable PGGA form over time, for instance, when stored at 30°C for 90 days. rsc.org The synthesis of PGGA can be achieved using similar techniques to PGH, such as freeze-drying or evaporation of a stock solution with the appropriate stoichiometry. rsc.org

Optimization of Synthesis Parameters for Enhanced Yield and Purity

Optimizing the synthesis of this compound involves carefully controlling reaction parameters to maximize the amount of pure product obtained. Key parameters include temperature, molar ratios of reactants, and reaction time. chemicalbook.compsu.edu

In the synthesis of bosentan (B193191) potassium salt, a more complex molecule, researchers optimized parameters that are also relevant to this compound synthesis. psu.edu They studied various temperatures, finding that a range of 120-125°C gave the optimal balance between reaction speed and impurity formation. psu.edu The molar equivalents of reactants, such as potassium carbonate, were also adjusted to find that a six-fold molar equivalent provided the best yield and quality. psu.edu

For the direct synthesis of this compound, a procedure specifies reacting glycolic acid and potassium hydroxide at 40°C for 30 minutes. chemicalbook.com While this provides a baseline, further optimization could involve systematically varying these parameters. For instance, a Design of Experiments (DoE) approach, like that used in optimizing potassium nanofertilizer synthesis, could be employed. matec-conferences.org This would involve studying the effects of the potassium-source-to-acid ratio and reaction temperature on the final yield and purity. matec-conferences.org The goal is to find a set of conditions that produces the highest quantity of this compound with the fewest impurities, which are often unreacted starting materials or byproducts from side reactions.

Table 2: Key Parameters for Synthesis Optimization
ParameterImportanceExample of Optimization chemicalbook.compsu.edu
TemperatureAffects reaction rate and the formation of impurities. Too low, the reaction is slow; too high, side reactions can occur.A specific synthesis uses 40°C. chemicalbook.com In a related synthesis, a range of 90-150°C was tested, with 120-125°C found to be optimal. psu.edu
Molar Ratio of ReactantsEnsures complete conversion of the limiting reagent and can influence product purity.A 1:1 molar ratio of glycolic acid to potassium hydroxide is typically used. chemicalbook.com In a different process, a 6:1 molar ratio of base to reactant was found to be optimal for yield and quality. psu.edu
Reaction TimeMust be sufficient for the reaction to reach completion but not so long as to encourage decomposition or side reactions.A 30-minute hold time after reactant addition is specified in one procedure. chemicalbook.com

Structural Elucidation and Advanced Characterization

X-ray Diffraction Studies of Crystalline Potassium Glycolate (B3277807)

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid.

A novel crystalline form, potassium glycolate hemihydrate (K(C₂H₃O₃)·0.5H₂O), has been successfully synthesized and characterized using single-crystal X-ray diffraction. nih.gov The analysis revealed the precise spatial arrangement of the potassium ions, glycolate anions, and water molecules within the crystal lattice. nih.gov

The compound crystallizes in the monoclinic system with the space group P2₁/m. nih.gov This specific arrangement dictates the symmetry and packing of the constituent ions and molecules in the solid state. The detailed crystallographic parameters provide a fundamental blueprint of the compound's structure. nih.gov

Table 4: Crystallographic Data for this compound Hemihydrate

ParameterValue
Chemical FormulaK(C₂H₃O₃)·0.5H₂O
Crystal SystemMonoclinic
Space GroupP2₁/m
a (Å)5.8982(1)
b (Å)7.2515(1)
c (Å)11.0270(1)
β (°)102.253(1)
Volume (ų)460.890(11)

Source: Hu et al., 2025 nih.gov

Powder X-ray Diffraction Refinement

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases and determining their structural properties. In the context of this compound, PXRD is instrumental in characterizing its various crystalline forms, including this compound hemihydrate (K(C₂H₃O₃)·0.5H₂O or PGH) and this compound glycolic acid (K(C₂H₃O₃)(C₂H₄O₃) or PGGA). rsc.org

A study on PGH revealed its monoclinic nature with the space group P2₁/m. rsc.orgrsc.org The unit cell parameters were determined to be a = 5.8982(1) Å, b = 7.2515(1) Å, c = 11.0270(1) Å, β = 102.253(1)°, and a volume of V = 460.890(11) ų. rsc.org PXRD data for PGH can be collected using a diffractometer with CuKα radiation at ambient temperature. rsc.org

Rietveld refinement, a method used to refine crystal structure parameters from powder diffraction data, has been employed to study the degradation of PGH. rsc.orgnih.gov When PGH is exposed to certain conditions, it can transform into PGGA. rsc.org Rietveld analysis of the PXRD pattern of a degraded PGH sample showed the presence of both PGH and PGGA, with the refinement indicating that approximately 13.1% of PGGA was formed after 90 days at 30 °C. rsc.org This demonstrates the lower stability of PGH crystals compared to PGGA. rsc.org

The refinement process involves fitting the entire observed powder pattern to a calculated model, which accounts for peak overlap. nih.gov The goodness of fit is often indicated by parameters such as R-p, R-wp, and χ² (chi-squared). researchgate.net For instance, in a Rietveld refinement plot, the observed data are represented by black dots, the calculated pattern by a red line, and the difference between them by a blue line. Bragg peak positions for the different phases are marked with vertical lines. rsc.org

Table 1: Crystallographic Data for this compound Hemihydrate (PGH) rsc.orgrsc.org

Parameter Value
Crystal System Monoclinic
Space Group P2₁/m
a (Å) 5.8982(1)
b (Å) 7.2515(1)
c (Å) 11.0270(1)
β (°) 102.253(1)

Advanced Thermal Analysis Techniques

Thermal analysis techniques are crucial for understanding the stability, decomposition, and phase transitions of materials as a function of temperature. researchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, providing information on phenomena such as dehydration and decomposition. hitachi-hightech.com For this compound hemihydrate (PGH), TGA reveals a multi-stage decomposition process. rsc.org

The first stage, occurring between 60–114 °C, corresponds to the loss of crystalline water, with a mass loss of approximately 6.46%. rsc.org This dehydration step is associated with an endothermic peak at 106 °C in the corresponding Differential Thermal Analysis (DTA) curve. rsc.org Subsequent stages at higher temperatures involve further mass changes, which can be complex. For instance, slight mass increases have been observed at 134–148 °C and 164–172 °C. rsc.org The final decomposition product at 500 °C is potassium carbonate (K₂CO₃), with a residual mass that aligns with the theoretical value. rsc.org

TGA is also used to compare the thermal stability of different forms. For example, a comparative analysis of PGH and this compound glycolic acid (PGGA) shows distinct thermal behaviors. rsc.org TGA can be coupled with other techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) to identify the gaseous products released during decomposition. researchgate.net

Table 2: TGA Data for this compound Hemihydrate (PGH) rsc.org

Temperature Range (°C) Mass Change (%) Associated Process
60–114 -6.46 Dehydration (loss of crystal water)
134–148 +0.35 -

Differential Scanning Calorimetry (DSC) is a powerful tool for investigating thermal transitions where heat is absorbed or released, such as melting, crystallization, and solid-solid phase transitions. nih.gov DSC measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov

In the study of this compound and its related compounds, DSC can identify endothermic and exothermic peaks corresponding to various physical and chemical changes. For PGH, an endothermic peak is observed at 106 °C in the DTA curve (often recorded simultaneously with TGA), which corresponds to the dehydration process. rsc.org Another endothermic peak between 121–134 °C without a corresponding mass loss in the TGA is attributed to the melting of the sample. rsc.org

DSC is particularly useful for studying polymorphism and the phase transitions between different crystalline forms. nih.gov The thermograms obtained from DSC can reveal the transition temperatures and enthalpies associated with these changes. researchgate.net For example, DSC curves can distinguish between different hydrates by showing distinct dehydration and melting peaks. bibliotekanauki.pl The information gathered from DSC is crucial for understanding the stability of different solid-state forms under various thermal conditions. nih.gov

Mass Spectrometry for Structural Confirmation and Impurity Profiling

Mass Spectrometry (MS) is a highly sensitive analytical technique used for determining the molecular weight and structure of compounds, as well as for identifying and quantifying impurities. sterlingpharmasolutions.comresolvemass.ca When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling in pharmaceutical and chemical substances. resolvemass.ca

For this compound, high-resolution mass spectrometry (HRMS) can provide precise mass measurements, which helps in confirming the elemental composition of the main compound and any potential impurities. sterlingpharmasolutions.com The fragmentation pattern observed in the mass spectrum, often generated through tandem mass spectrometry (MS/MS), acts as a "fingerprint" that can be used for structural elucidation. eurofins.com By analyzing the fragments, it is possible to deduce the structure of unknown impurities. eurofins.comresearchgate.net

Impurity profiling is critical for ensuring the quality and safety of a chemical product. resolvemass.ca The process involves detecting, identifying, and quantifying impurities that may be present from the manufacturing process or degradation. researchgate.net MS techniques, due to their high sensitivity and specificity, can detect trace-level impurities that might be missed by other methods. sterlingpharmasolutions.comresolvemass.ca The structural information obtained from MS is invaluable for understanding how impurities are formed, which can lead to improvements in the synthesis and purification processes. eurofins.com

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Mechanisms of Formation and Interconversion of Potassium Glycolate (B3277807) Species

The stability and form of potassium glycolate are significantly influenced by environmental factors, particularly the presence of water. This leads to the formation of different hydrated species and adducts, each with unique crystalline structures and stability profiles.

Recent research has illuminated the transformation kinetics of this compound's hydrated forms. A notable example is the conversion of this compound hemihydrate (PGH), with the formula K(C₂H₃O₃)·0.5H₂O, into a structurally similar compound, this compound glycolic acid adduct (PGGA), which has the formula K(C₂H₃O₃)(C₂H₄O₃). rsc.orgrsc.org

Thermogravimetric analysis initially suggested that PGH dehydrates at approximately 60°C. rsc.orgrsc.org However, further experimental investigation revealed a spontaneous transformation into PGGA occurs at a much lower temperature of 30°C. rsc.orgrsc.org This indicates that the adduct formation is a more complex process than simple dehydration. The stability of PGH is demonstrably lower than that of PGGA crystals. rsc.org Over a period of 90 days at 30°C, powder X-ray diffraction (pXRD) analysis showed that 13.1% of a PGH powder sample had converted to PGGA, confirming the gradual nature of this transformation. rsc.org

Table 1: Transformation Parameters of this compound Hemihydrate (PGH)

Parameter Observation Source(s)
Dehydration Temperature ~60 °C rsc.orgrsc.org
Spontaneous Transformation Temperature 30 °C (PGH to PGGA) rsc.orgrsc.org

This interactive table summarizes the key kinetic parameters associated with the transformation of PGH.

Water content is a critical determinant of the crystalline stability of this compound. The presence of water molecules within the crystal lattice, as seen in hydrate (B1144303) forms like PGH, directly influences thermodynamic stability, solubility, and hygroscopicity. nih.gov The formation of hydrates occurs when the active pharmaceutical ingredient (API) comes into contact with water during processes like crystallization or storage. nih.gov

Organic Reactions Involving this compound

As a salt of a carboxylic acid, this compound participates in a range of organic reactions. The glycolate anion is the primary reactive species, mediating reactions such as esterification and oxidation-reduction, and potentially acting as an initiator in polymerization.

This compound can be used to synthesize various glycolate esters, which have applications as solvents and plasticizer-softeners. smolecule.comgoogle.com The primary method is esterification, where the glycolate salt reacts with an alcohol to form the corresponding ester. smolecule.com This process can also be achieved through the alcoholysis (or ester interchange) of a lower alkyl ester of glycolic acid with a polyhydric alcohol, particularly one that boils at a higher temperature than the alcohol being liberated. google.com This reaction is often facilitated by an alkaline catalyst, such as sodium methoxide (B1231860). google.com For instance, reacting methyl glycolate with ethylene (B1197577) glycol yields ethylene glycol monoglycolate. google.com To ensure the recovery of more stable esters, lower esters formed during a reaction can be converted to less water-soluble derivatives, like isobutyl glycolate, before distillation by adding the corresponding alcohol (isobutanol). google.com

Table 2: Examples of Glycolate Ester Synthesis

Reactant 1 Reactant 2 Catalyst/Condition Product Source(s)
Methyl glycolate Ethylene glycol Sodium methoxide (catalyst), reflux Ethylene glycol monoglycolate google.com
Glycolic acid Beta-methoxy ethanol (B145695) Reflux, acid catalyst Beta-methoxy ethyl glycolate google.com

This interactive table provides examples of reactions used to produce glycolate ester derivatives.

The glycolate anion can serve as a reducing agent in certain chemical reactions. smolecule.com Its oxidation-reduction chemistry is most prominently studied in the context of enzymatic reactions. The flavoenzyme glycolate oxidase, for example, catalyzes the FMN-dependent oxidation of glycolate to glyoxylate (B1226380). researchgate.netnih.gov Further, albeit slower, oxidation can convert glyoxylate to oxalate (B1200264). researchgate.net

The precise mechanism of this enzymatic oxidation has been a subject of study, with debate between a hydride transfer mechanism and one involving the initial formation of a carbanion that then transfers electrons to the flavin co-enzyme. researchgate.net Studies showing that trifluorolactate, an inhibitor for many NAD-dependent enzymes, acts as a substrate for glycolate oxidase lend support to a mechanism that is not based on hydride transfer. researchgate.net The redox potentials for glycolate oxidase have been determined, showing that the midpoint potential is more positive than that of the glyoxalate/glycolate couple, making the two-electron reduction of the enzyme thermodynamically favorable. nih.gov

Table 3: Kinetic Parameters for Human Glycolate Oxidase

Substrate KM (μM) kcat (s⁻¹) kcat/KM (mM⁻¹s⁻¹) Source(s)
Glycolate 141 ± 16 4.1 ± 0.1 29 ± 3 nih.gov

This interactive table presents the Michaelis-Menten kinetic parameters for the oxidation of glycolate and glyoxylate by human glycolate oxidase.

This compound can play a role in polymerization, a process of reacting monomer molecules together to form polymer chains. Specifically, it can be involved in chain-growth polymerization, which proceeds via initiation, propagation, and termination steps. numberanalytics.com

Initiation: The process starts with the formation of an active center from an initiator. numberanalytics.com

Propagation: The active center repeatedly adds monomer units, causing the polymer chain to grow. numberanalytics.com

Termination: The growth of the chain is halted. numberanalytics.com

The glycolate anion, being a nucleophile, is suited to initiate anionic polymerization, a type of chain-growth polymerization. libretexts.orgdoubtnut.com This mechanism is effective for monomers that possess electron-withdrawing groups. doubtnut.com A concrete example of a related process is the reaction of ethylene oxide with sodium glycolates, which proceeds via addition polymerization to produce higher molecular weight ethylene glycols. iomosaic.com In this chain growth mechanism, the glycolate anion acts as the nucleophilic initiator, attacking the electrophilic carbon of the ethylene oxide ring. Each subsequent addition of an ethylene oxide monomer extends the poly(ethylene glycol) chain, with an alkoxide as the propagating active center. This demonstrates how a glycolate salt can initiate and sustain a chain growth process.

Nucleophilic Reactions with Halogenated Compounds

The glycolate anion, being the conjugate base of glycolic acid, is a potent nucleophile. In the form of this compound, it readily participates in nucleophilic substitution reactions with various halogenated compounds. This reactivity is fundamental in the synthesis of more complex organic molecules. A primary example of this is the Williamson ether synthesis, where the glycolate anion displaces a halide from an alkyl or aryl halide to form an O-substituted glycolic acid. smolecule.com

For instance, the reaction of this compound with an alkyl halide (R-X, where X is a halogen) yields an alkoxyacetic acid. Similarly, reaction with an aryl halide can produce O-aryl-glycolic acids. These reactions are crucial in creating building blocks for pharmaceuticals and other specialty chemicals. smolecule.com

Table 1: Examples of Nucleophilic Reactions of this compound

Reactant 1Reactant 2ProductReaction Type
This compoundAlkyl Halide (e.g., Ethyl Bromide)Alkoxyacetic Acid (e.g., Ethoxyacetic Acid)Williamson Ether Synthesis
This compoundAryl Halide (e.g., Chlorobenzene)O-Aryl-glycolic Acid (e.g., Phenoxyacetic Acid)Nucleophilic Aromatic Substitution

Catalytic Activities and Mechanisms Involving Glycolate Species

The reactivity of glycolic acid and its conjugate base, glycolate, can be significantly influenced by the presence of catalysts, including metal ions and enzymes.

Metal-Ion Catalyzed Reactions of Glycolic Acid/Glycolate

Metal ions can act as Lewis acids, coordinating with the glycolate anion to facilitate various reactions. Lanthanide ions, for example, have been shown to catalyze the addition of glycolate to maleate, forming carboxymethoxysuccinate. rsc.org This reaction proceeds at a pH above 6, suggesting that the formation of a di-ionized glycolate is a necessary step. rsc.org In some cases, the strong inductive effect of the metal ion can lead to the deprotonation of the α-hydroxyl group in glycolate, forming an oxyacetate intermediate. diva-portal.org

Lanthanide triisopropoxides have also been utilized to catalyze a tandem reduction/rearrangement/aldol sequence involving silyl (B83357) glyoxylates, which are derivatives of glycolic acid. nih.govacs.org This process highlights the utility of metal catalysts in promoting complex transformations of glycolate-related compounds. nih.govacs.org

Enzymatic Catalysis: Glycolate Oxidase Activity and Engineering

Glycolate oxidase (GOX) is a peroxisomal flavoenzyme that plays a crucial role in the metabolism of glycolate. ucl.ac.ukresearchgate.net It catalyzes the oxidation of glycolate to glyoxylate, with the concurrent reduction of molecular oxygen to hydrogen peroxide. anu.edu.auproteopedia.org The enzyme utilizes flavin mononucleotide (FMN) as a cofactor. proteopedia.orgpnas.org

The structure of glycolate oxidase features a typical α/β-barrel fold, with the active site located at the C-terminus of the parallel beta sheets. pnas.orgvirginia.edu Key amino acid residues in the active site, including tyrosine, tryptophan, histidine, and lysine, are involved in substrate binding and catalysis. virginia.edunih.govnih.gov

Due to its role in producing glyoxylate, a precursor to oxalate, glycolate oxidase is a target for therapeutic intervention in conditions like primary hyperoxaluria, a genetic disorder characterized by the overproduction of oxalate. researchgate.netpnas.orgfrontiersin.orggoogle.com Consequently, significant research has been dedicated to understanding and engineering this enzyme. Site-directed mutagenesis studies have been conducted to alter the substrate specificity of glycolate oxidase. For example, modifying a tryptophan residue in the active site to a less bulky amino acid allows the enzyme to catalyze the oxidation of longer-chain α-hydroxy acids. ucl.ac.ukcore.ac.uk This demonstrates the potential to engineer the enzyme for specific biocatalytic applications. core.ac.ukmdpi.com

Table 2: Kinetic Parameters of Human Glycolate Oxidase

SubstrateK_m (mM)Reference
Glycolate0.54 ucl.ac.ukcore.ac.uk
Glyoxylate5.1 ucl.ac.ukcore.ac.uk

Role as a Buffering Agent in Specific pH Ranges

A buffer solution resists changes in pH upon the addition of small quantities of an acid or a base. libretexts.orgsolubilityofthings.comchemguide.co.uk Such solutions typically consist of a weak acid and its conjugate base. libretexts.orgnih.gov Glycolic acid, with a pKa value generally cited between 3.6 and 3.83, and its conjugate base, glycolate, form an effective buffer system. karger.comdermascope.comstackexchange.comnih.gov

The relationship between pH, pKa, and the concentrations of the acidic and basic forms of the buffer is described by the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]), where [HA] is the concentration of the weak acid and [A⁻] is the concentration of the conjugate base. brainly.comkhanacademy.orgdoubtnut.comulm.edubyjus.com The buffering capacity is greatest when the pH of the solution is close to the pKa of the weak acid, as this is when the concentrations of the acid and its conjugate base are approximately equal. nih.gov Given its pKa, the glycolic acid/glycolate system is a suitable candidate for creating buffers in the pH range of approximately 3 to 5. karger.com

Degradation Pathways and Chemical Stability Studies

Understanding the degradation of this compound is essential for determining its environmental fate and stability in various applications.

Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis)

Abiotic degradation refers to the breakdown of a compound through non-biological processes. For glycolate, these pathways primarily involve reactions with light (photolysis) and reactive oxygen species. While polymers derived from glycolic acid are known to undergo abiotic hydrolytic degradation, the glycolate anion itself is generally stable to hydrolysis. nih.govresearchgate.netird.frasm.org

Photolysis, or degradation by light, of glycolic acid itself is not considered a significant environmental pathway without the presence of a catalyst or sensitizer. europa.eu However, the photooxidation of glycolic acid can be initiated by hydroxyl radicals (•OH), which can be generated from the photolysis of hydrogen peroxide or nitrates. rsc.orgcdnsciencepub.com This process can lead to the formation of various products, including formic acid and carbon dioxide. cdnsciencepub.com The aqueous photochemistry of glyoxylic acid, a product of glycolate oxidation, has also been studied, revealing that it can undergo further photoreactions to produce species like glyoxal, formic acid, and oxalic acid. acs.orguky.edu These degradation pathways are important in atmospheric chemistry and the fate of organic acids in aqueous environments. researchgate.net

Thermal Decomposition Processes and Products

The thermal stability and decomposition of this compound, particularly in its hydrated forms, have been a subject of scientific investigation. Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques used to understand these processes.

For this compound hemihydrate (K(C2H3O3)·0.5H2O), the thermal decomposition is a multi-stage process. rsc.org The initial stage involves the loss of crystalline water. rsc.org Subsequent stages at higher temperatures involve more complex transformations. rsc.org Studies on a structurally similar compound, this compound glycolic acid, also reveal a multi-stage decomposition process. rsc.org

A key finding from thermal analysis is that the final solid residue after heating to 500 °C is potassium carbonate (K2CO3). rsc.org This suggests that the organic glycolate portion of the molecule decomposes, ultimately leaving behind the more thermally stable inorganic carbonate. The decomposition of related potassium salts, such as potassium oxalate, also shows the formation of potassium carbonate as a final product. ias.ac.in The decomposition of potassium hydroxide (B78521) itself is reported to occur at temperatures between 411-900°C. researchgate.net

Table 1: Thermal Decomposition Stages of this compound Hemihydrate

Stage Temperature Range (°C) Mass Change (%) Associated Process
1 60–114 -6.46 Evaporation of crystalline water
2 134–148 +0.35 -
3 164–172 +0.13 -
4 160–213 Mass Loss Oxidative decomposition of organic matter

Data sourced from thermogravimetric and differential thermal analysis of this compound hemihydrate. rsc.org

It is important to note that the thermal behavior can be influenced by the atmosphere (e.g., air or inert gas) in which the analysis is conducted. researchgate.net For instance, in an oxidizing atmosphere (air), the decomposition products will include oxidized species like carbon dioxide. researchgate.net In an inert atmosphere, different fragmentation patterns may be observed. researchgate.net

Oxidative Degradation Profiles

The oxidative degradation of this compound involves its reaction with oxidizing agents. As a salt of glycolic acid, its reactivity is influenced by the carboxylate and hydroxyl functional groups.

Studies have shown that glycolate ions can be oxidized to oxalate. For example, the oxidation of glycolate ions by a mixture of sodium persulfate and ruthenium(III) chloride in an alkaline solution yields oxalate. researchgate.net Similarly, reactions with potassium permanganate (B83412) in a basic solution also lead to the oxidation of glycolate, forming oxalate and manganese dioxide. pnnl.gov The reaction is generally slower than the oxidation of formate (B1220265) but results in the formation of a precipitate before the complete reduction of permanganate. pnnl.gov

Enzymatic oxidation is another important degradation pathway. Glycolate oxidase, an enzyme found in various organisms, catalyzes the oxidation of glycolate to glyoxylate. nih.govgoogle.com This reaction is a key step in the metabolic degradation of glycolic acid. nih.gov In some biological systems, potassium starvation has been observed to induce oxidative stress, leading to an increase in the activity of enzymes like glycolate oxidase. mdpi.com

The presence of strong oxidizing agents should be avoided during storage and handling of this compound to prevent unintended degradation. fengchengroup.com

Table 2: Products of this compound Oxidation

Oxidizing Agent/System Key Products
Sodium Persulfate + RuCl3 Oxalate
Potassium Permanganate (basic) Oxalate, Manganese Dioxide

Environmental Fate and Breakdown Processes

The environmental fate of this compound is largely governed by its high water solubility and biodegradability. smolecule.com Glycolic acid and its salts are expected to be readily biodegradable in the environment. regulations.gov

Biodegradation is a primary breakdown process. Microorganisms in soil and water can utilize glycolate as a carbon source. nih.gov The initial step in the microbial degradation of glycolate is often its oxidation to glyoxylate, a reaction catalyzed by glycolate oxidase or similar enzymes. nih.govnih.gov This initiates the entry of the molecule into central metabolic pathways.

Given its ionic nature and solubility, this compound is not expected to bioaccumulate significantly. regulations.gov In aquatic environments, it will exist as potassium and glycolate ions. The glycolate ion will then be subject to biodegradation. Studies on related compounds like sodium carboxymethyl cellulose, which can form sodium glycolate as a byproduct, have shown significant biodegradation rates. usda.govusda.gov

Recent research has also explored the use of this compound in the synthesis of biodegradable copolyesters, highlighting the potential for its derivatives to be environmentally compatible materials. mdpi.comnih.gov These studies indicate that polymers incorporating glycolate units can exhibit enhanced biodegradability in environments like seawater. nih.gov

Table 3: Compound Names Mentioned

Compound Name
Adipic acid
Carbon dioxide
Carbon monoxide
Catalase
Formic acid
Glycolate oxidase
Glycolic acid
Glyoxylic acid
Manganese dioxide
Oxalic acid
Potassium carbonate
Potassium chloride
This compound
This compound glycolic acid
This compound hemihydrate
Potassium hydroxide
Potassium permanganate
Ruthenium(III) chloride
Sodium carboxymethyl cellulose
Sodium persulfate
Terephthalic acid

Applications in Chemical Synthesis and Materials Science

Utilization in Polymer Chemistry and Material Science

Potassium glycolate (B3277807) and its parent acid are fundamental building blocks in the synthesis of biodegradable and biocompatible polymers, most notably polyglycolic acid (PGA) and its copolymers.

Polyglycolic acid (PGA) is the simplest linear aliphatic polyester and is known for its biodegradability. researchgate.net One of the primary methods for synthesizing high molecular weight PGA is the ring-opening polymerization (ROP) of glycolide (B1360168), the cyclic dimer of glycolic acid. researchgate.net20.210.105utwente.nl

Potassium glycolate can be used to produce these polymers. The final degradation products of poly(lactide-co-glycolide) (PLGA), a common biocompatible copolymer, are lactate (B86563) and glycolate. kinampark.com The synthesis of these copolymers often involves the ring-opening polymerization of lactide and glycolide. kinampark.com The properties of the resulting copolymers can be tailored by adjusting the ratio of the constituent monomers. For example, incorporating glycolic acid units into copolymers can lead to materials with improved elasticity while maintaining hydrolytic degradability. nih.gov

Table 2: Examples of Glycolic Acid-Based Copolymers

Copolymer Monomers Key Properties
Poly(lactide-co-glycolide) (PLGA) Lactic acid, Glycolic acid Biocompatible, Biodegradable kinampark.com
Poly(glycolic acid-co-butylene adipate-co-butylene terephthalate) (PGBAT) Glycolic acid, Butylene adipate, Butylene terephthalate Improved elasticity nih.gov

This compound can function as an initiator in the anionic ring-opening polymerization (ROP) of lactones, such as β-butyrolactone. researchgate.net In this process, the glycolate anion initiates polymerization by nucleophilic attack on the lactone monomer, leading to the cleavage of the ester bond and the formation of a propagating alkoxide species. This allows for the synthesis of polyesters with controlled molecular weights and architectures. The use of monopotassium salts of glycolic acid in ROP results in the formation of polymers with two reactive terminal groups. researchgate.net

Anionic polymerization, in general, is a chain-growth polymerization initiated by anions. semanticscholar.org For a polymerization to be considered "living," the rate of initiation should be competitive with or faster than the rate of propagation, and there should be no chain termination or transfer reactions. semanticscholar.org This allows for the synthesis of polymers with a narrow molecular weight distribution. The choice of initiator is crucial, and its reactivity should be similar to that of the propagating anionic species. semanticscholar.org Potassium salts are frequently used as initiators in various anionic polymerization systems. rsc.org

Investigation of Polymer Properties and Supramolecular Structures

The influence of this compound and related potassium salts in polymer science extends to the control of polymer properties and the formation of intricate supramolecular structures. While direct studies detailing the use of this compound as a monomer are limited, its role as an initiator or catalyst, particularly in ring-opening polymerization (ROP) of cyclic esters like lactide and glycolide, offers significant insights into how potassium complexes can tailor polymer characteristics.

Potassium-based initiators, often potassium alkoxides, are effective in promoting the ROP of monomers such as L-lactide (LLA), a precursor to the biodegradable polymer polylactic acid (PLA). The coordination environment of the potassium ion plays a crucial role in the polymerization process, affecting the molecular weight, dispersity (Đ), and microstructure of the resulting polymer. For instance, studies on the ROP of LLA catalyzed by potassium oximates have demonstrated their high activity. mdpi.com The presence of a crown ether in the potassium coordination sphere can modulate the nuclearity and solubility of the catalyst, which in turn influences the control over the polymerization process. mdpi.com

Detailed mechanistic studies have revealed that in the absence of a co-initiator, the polymerization can proceed through an unusual anionic mechanism where a lactide enolate, generated by monomer deprotonation, initiates the polymer chain growth. mdpi.com However, when a co-initiator like benzyl alcohol is present, the mechanism can shift to an activated monomer mechanism. The choice of initiator and reaction conditions directly impacts the properties of the synthesized polymer, as illustrated in the following table which summarizes the results of L-lactide polymerization using a potassium-based catalyst.

Table 1: Polymerization of L-Lactide using a Potassium-Based Catalyst

Entry Catalyst [M]:[C]:[I] Time (min) Conv. (%) Mn,theo ( g/mol ) Mn,SEC ( g/mol ) Đ
1 Cat A 100:1:0 5 >99 - 12,300 1.54
2 Cat B 100:1:0 5 >99 - 10,100 1.29
3 Cat A 100:1:1 15 >99 14,400 15,200 1.11
4 Cat B 100:1:1 15 >99 14,400 14,800 1.05

Adapted from a study on L-lactide polymerization. mdpi.com [M]:[C]:[I] refers to the molar ratio of monomer to catalyst to initiator. Cat A is a potassium oximate, and Cat B is the same catalyst with a crown ether.

The data indicates that the presence of a crown ether (Cat B) leads to a polymer with a lower dispersity, suggesting a more controlled polymerization.

Role in Chelation Chemistry and Metal Complex Formation

This compound is recognized as an effective chelating agent, capable of forming stable complexes with various metal ions. Chelation is a process where a ligand, in this case, the glycolate anion, binds to a central metal ion at two or more points, forming a ring-like structure known as a chelate. The glycolate ion, with its carboxylate and hydroxyl groups, can act as a bidentate ligand, coordinating with a metal ion through the oxygen atoms of both functional groups. This ability to form stable chelate rings is fundamental to its role in various chemical and biological systems.

The stability of metal-glycolate complexes is quantified by their formation constants (or stability constants), denoted by β. A higher formation constant indicates a more stable complex. The study of these constants is crucial for understanding the behavior of metal ions in the presence of glycolate, with applications ranging from industrial processes to environmental chemistry.

Data from a study on zinc-glycolate complexes. ias.ac.in

The data demonstrates the formation of progressively more stable complexes as more glycolate ligands coordinate to the zinc ion.

Similar studies have been conducted for other transition metals, such as nickel (Ni²⁺). While specific data for nickel-glycolate is less readily available in tabular form, research on analogous systems like nickel-glycine complexes provides valuable insights. Glycine (B1666218), being an amino acid, also forms stable chelate complexes with nickel, and their formation is highly dependent on pH. The successive formation of NiL, NiL₂, and NiL₃ complexes (where L is the glycinate ligand) is observed with increasing pH. ijnc.ir The stability of these complexes also increases with the number of coordinated ligands. ijnc.ir The principles governing the formation and stability of these metal-amino acid complexes are broadly applicable to metal-hydroxy acid complexes like those formed with glycolate.

The ability of the glycolate anion to form stable complexes with transition metals is significant in various applications, including in formulations where the sequestration or stabilization of metal ions is necessary.

Advanced Analytical Chemistry of Potassium Glycolate

Chromatographic Techniques for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of potassium glycolate (B3277807), offering high-resolution separation and sensitive detection. ijrpr.com Since potassium glycolate is the salt of a weak acid, analytical methods often focus on the detection of the glycolate anion or the parent glycolic acid.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a premier technique for the accurate determination of glycolate. ijrpr.comopenaccessjournals.com Method development for glycolate analysis typically involves optimizing the mobile phase, stationary phase, and detector to achieve optimal separation and sensitivity. globalresearchonline.net

Key Methodological Aspects:

Stationary Phase: Reversed-phase columns, such as C18, are frequently employed for the separation of glycolic acid. researchgate.netderpharmachemica.com The choice of column depends on the sample matrix and potential interfering substances. openaccessjournals.com

Mobile Phase: The mobile phase composition is critical for achieving good peak shape and resolution. globalresearchonline.net Typically, a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. researchgate.netderpharmachemica.comsielc.com Adjusting the pH of the mobile phase is crucial, as it influences the ionization state of glycolic acid and its retention on the column. globalresearchonline.net For instance, a mobile phase of 10 mM phosphate buffer at pH 3.0 and acetonitrile (95:5 v/v) has been successfully used. derpharmachemica.com

Detection: UV detection is a common method, often set at a low wavelength such as 200 nm or 210 nm, where the carboxyl group of glycolic acid absorbs. researchgate.netderpharmachemica.com Refractive Index (RI) detection is another option, particularly when UV-absorbing chromophores are absent. creative-proteomics.com For enhanced specificity and sensitivity, especially in complex matrices, mass spectrometry (MS) can be coupled with HPLC. sielc.comcreative-proteomics.com

A simple and rapid HPLC method was developed for the simultaneous determination of several organic acids, including glycolic acid. The separation was achieved on a reversed-phase C18 column using a mobile phase of buffer and acetonitrile (88:12 v/v) with UV detection at 200 nm. researchgate.net The method demonstrated good linearity and recovery. researchgate.net

Table 1: Example HPLC Method Parameters for Glycolic Acid Analysis

ParameterConditionReference
Column C18 (250 x 4.6 mm, 5 µm) derpharmachemica.com
Mobile Phase 10 mM Phosphate Buffer (pH 3.0):Acetonitrile (95:5 v/v) derpharmachemica.com
Flow Rate 1.0 mL/min researchgate.netderpharmachemica.com
Detection UV at 210 nm derpharmachemica.com
Injection Volume 20 µL researchgate.net
Column Temperature 40°C researchgate.net
Retention Time (GA) 3.11 min derpharmachemica.com

This table presents a representative set of HPLC conditions and is not exhaustive.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Trace Detection

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the trace detection of glycolate. ijrpr.comwikipedia.org A key challenge in GC analysis of non-volatile compounds like glycolic acid is the necessity of derivatization to increase their volatility. ijrpr.comnih.gov

Derivatization and Analysis:

Derivatization Agents: Various reagents can be used to convert glycolic acid into a more volatile derivative. Methylation is a common approach. nih.govtandfonline.com Other agents like isobutyl chloroformate have also been successfully used for rapid derivatization. nih.govepa.gov

GC-MS Analysis: GC-MS combines the separation power of GC with the identification capabilities of MS. thermofisher.comscioninstruments.comtechnologynetworks.com This allows for not only quantification but also structural confirmation of the analyte. technologynetworks.com The mass spectrometer can be operated in either full scan mode for identifying unknown compounds or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying target analytes. thermofisher.com

Internal Standards: To improve accuracy and precision, an internal standard, such as propionic acid or 3-(4-chlorophenyl) propionic acid, is often added to the sample before preparation. nih.govepa.gov

A GC-MS method for the simultaneous determination of ethylene (B1197577) glycol and glycolic acid in serum and urine has been developed, involving derivatization with isobutyl chloroformate and phenylboronic acid. nih.gov This method demonstrated good accuracy and precision over a wide concentration range. nih.gov

Ion Chromatography Applications for Anion Analysis

Ion chromatography (IC) is a specialized form of liquid chromatography that is highly effective for the separation and quantification of ionic species, making it well-suited for the analysis of the glycolate anion. metrohm.comlcms.cz

Key Features of IC for Glycolate Analysis:

Sample Pretreatment: In complex matrices, such as concentrated glycolic acid solutions, sample pretreatment may be necessary to separate the trace analyte anions from the bulk glycolate matrix. thermofisher.com Ion exclusion chromatography can be used as an online sample preparation step. thermofisher.commerita.ltd

Columns and Eluents: Anion exchange columns, such as the Metrosep A Supp 16 or Dionex IonPac AS14, are used for glycolate separation. metrohm.comthermofisher.com The eluent is typically a weak base, such as a borate (B1201080) or carbonate/bicarbonate buffer. thermofisher.comthermofisher.com Gradient elution can be employed to separate a wide range of anions. metrohm.com

Detection: Suppressed conductivity detection is the most common detection method in IC, providing high sensitivity for ionic analytes. metrohm.comthermofisher.com

IC has been successfully applied to determine glycolate in various matrices, including engine coolants and varnish removers. metrohm.com For instance, the determination of glycolate and lactate (B86563) in a varnish remover was achieved using a Metrosep A Supp 16 column. metrohm.com

Spectrophotometric and Colorimetric Assays for Glycolate Detection

Spectrophotometric and colorimetric methods offer a simpler and often more accessible alternative to chromatographic techniques for the quantification of glycolate. ijrpr.com These methods are based on the formation of a colored product that can be measured using a spectrophotometer. ijrpr.comindustrialchemicals.gov.au

Common Assay Principles:

Reaction with Chromogenic Reagents: One established method involves the reaction of glycolic acid with 2,7-dihydroxynaphthalene (B41206) in concentrated sulfuric acid to produce a colored complex. industrialchemicals.gov.aunih.gov Another method uses beta-naphthol in hot, concentrated sulfuric acid, which results in a yellow-green product. google.com

Enzymatic Assays: A highly specific approach involves the use of the enzyme glycolate oxidase. elabscience.comnih.gov This enzyme catalyzes the oxidation of glycolate to glyoxylate (B1226380), which can then be reacted with a chromogenic agent. novusbio.comresearchgate.net For example, the glyoxylate can be condensed with phenylhydrazine (B124118) to form a product that is measured spectrophotometrically. nih.govresearchgate.net This method offers high sensitivity and specificity. researchgate.net

An enzymatic assay was developed where glycolate is converted to glyoxylate by glycolate oxidase. The resulting glyoxylate is then condensed with phenylhydrazine, and the product is oxidized to form 1,5-diphenylformazan, which can be measured at 515 nm. nih.gov

Table 2: Comparison of Spectrophotometric Methods for Glycolate Detection

MethodPrincipleReagentsDetection WavelengthReference
Beta-Naphthol Method Formation of a colored product after reaction with beta-naphthol in acid.Beta-naphthol, Sulfuric AcidVisible (Yellow-Green) google.com
Enzymatic Assay Enzymatic conversion of glycolate to glyoxylate, followed by a color-forming reaction.Glycolate Oxidase, Phenylhydrazine, K₃Fe(CN)₆515 nm nih.gov
Glycolate Oxidase Kit Enzymatic conversion to glyoxylate which reacts with phenylhydrazine hydrochloride.Glycolate Oxidase, Phenylhydrazine Hydrochloride324 nm elabscience.com

This table provides a summary of different spectrophotometric principles.

Electrochemical Methods for Quantitative Analysis

Electrochemical methods provide a sensitive and often low-cost approach to the quantitative analysis of electroactive species. tcd.ie While direct electrochemical detection of this compound can be challenging, these methods can be applied, for instance, by analyzing products of preceding reactions. scholaris.ca

The principles of electrochemistry are based on the relationship between electrical signals (potential, current, charge) and chemical reactions. libretexts.org For a substance to be analyzed electrochemically, it must be capable of being oxidized or reduced at an electrode surface. tcd.ie Potentiometry, where the potential of an electrochemical cell is measured under zero current flow, and amperometry/voltammetry, where the current generated by the oxidation or reduction of the analyte is measured, are the main techniques. tcd.ie While specific applications for the direct determination of this compound are not extensively detailed in the provided search results, electrochemical biosensors represent a promising area. scholaris.ca For instance, a biosensor could be designed where glycolate oxidase is immobilized on an electrode. The consumption of oxygen or the production of hydrogen peroxide during the enzymatic reaction could then be measured electrochemically.

Advanced Titrimetric and Gravimetric Analysis Methodologies

Titrimetric and gravimetric analyses are classical chemical methods that, despite being more traditional, can offer high accuracy and precision when appropriately applied. ijrpr.comlibretexts.orgncert.nic.in

Titrimetric Analysis:

Acid-Base Titration: As glycolic acid is an acid, a straightforward method for its quantification is acid-base titration. ijrpr.comnih.gov This involves titrating a solution of the sample with a standardized solution of a strong base, such as sodium hydroxide (B78521), using a suitable indicator like phenolphthalein (B1677637) to determine the endpoint. ijrpr.com This method is simple and cost-effective but may lack specificity in complex mixtures. ijrpr.com

Potentiometric Titration: To improve the accuracy of the endpoint detection, potentiometric titration can be employed. This involves monitoring the pH of the solution with a pH electrode as the titrant is added. The endpoint is determined from the point of maximum inflection on the titration curve.

Gravimetric Analysis:

Precipitation Methods: Gravimetric analysis involves the precipitation of the analyte from solution as an insoluble compound, which is then filtered, dried, and weighed. ijrpr.comaakash.ac.in For potassium, a well-established gravimetric method is its precipitation as potassium tetraphenylboron. fertilizer.org This method is considered a best practice for determining potassium content in fertilizers and is known for its high precision and accuracy. fertilizer.org While this method quantifies the potassium cation, it can be used to infer the amount of this compound in a pure sample.

A gravimetric method for the determination of diclofenac, another organic acid salt, involves its precipitation with copper(II) acetate (B1210297). scribd.com A similar principle could potentially be adapted for glycolate, provided a suitable precipitating agent is found that forms a stoichiometric and insoluble complex with glycolate.

Sample Preparation and Derivatization Strategies for Complex Matrices

The analysis of this compound in complex matrices often necessitates sophisticated sample preparation and derivatization techniques to enhance detectability and improve chromatographic performance. These strategies are crucial for isolating the analyte from interfering substances and modifying its chemical structure to be more amenable to the chosen analytical method.

A key application that highlights a specific derivatization strategy involves the use of this compound as a dechlorinating agent for the determination of polychlorinated biphenyls (PCBs) in waste oils. tandfonline.com In this method, this compound is part of a reaction mixture that removes chlorine atoms from PCB molecules. tandfonline.comtandfonline.com The resulting chloride ions are then quantified. tandfonline.com For this particular application, a notable aspect of the sample preparation is the direct application of the analytical samples to the dechlorination-reaction mixture, a step made possible by the high extraction efficiency of polyethylene (B3416737) glycols in removing PCBs from mineral oil. tandfonline.com This direct approach simplifies the sample preparation process, saving time and reducing the potential for sample loss or contamination. tandfonline.com

Derivatization, in a broader analytical context, is a widely employed sample pretreatment technique. mdpi.com It involves chemically modifying a target compound to improve its detection, alter its chromatographic properties, or stabilize it before analysis. mdpi.com Common functional groups involved in derivatization reactions include hydroxyl, amino, carbonyl, and carboxyl groups. nih.gov These reactions can be performed in situ or following extraction procedures like liquid-liquid or solid-phase extraction. nih.gov

For the analysis of glycolate in complex biological matrices such as urine, sample preparation can involve dilution and the use of internal standards. For instance, in one method, urine samples were diluted in boric acid, and a glycolate standard curve was used for quantification. nih.gov Another approach for measuring glycolate in urine involved adjusting the samples to a specific creatinine (B1669602) concentration. nih.gov

The choice of analytical column is also a critical aspect of sample analysis in complex matrices. High-capacity anion-exchange columns, such as the IonPac AS11-HC, are designed to resolve a large number of organic acids and inorganic anions, including glycolate, in complex sample matrices using a potassium hydroxide gradient. ethz.chpragolab.cz These columns can handle more concentrated samples without overloading, which can eliminate the need for extensive sample dilution. ethz.chpragolab.cz

Table 1: Sample Preparation and Derivatization Strategies

Strategy Description Application Example Reference
Direct ApplicationApplying the sample directly to the reaction mixture without extensive prior extraction.Determination of PCBs in waste oil using this compound as a dechlorinating agent. tandfonline.com
DilutionReducing the concentration of the sample matrix to minimize interference.Analysis of glycolate in urine samples diluted with boric acid. nih.gov
DerivatizationChemical modification of the analyte to enhance detection or chromatographic properties.Use of this compound in a dechlorination reaction to quantify PCBs. tandfonline.comtandfonline.com tandfonline.comtandfonline.com
High-Capacity ChromatographyUtilizing columns designed to handle complex matrices and high analyte concentrations.Separation of organic acids in complex matrices using IonPac AS11-HC columns with a potassium hydroxide gradient. ethz.chpragolab.cz ethz.chpragolab.cz

Development of Robust Quality Control and Purity Assessment Methods

Ensuring the quality and purity of this compound is paramount, particularly in applications where it is used as a reagent in analytical procedures or as an ingredient in various formulations. The development of robust quality control (QC) and purity assessment methods involves a systematic approach to guarantee the identity, strength, and purity of the compound.

General laboratory quality assurance procedures form the foundation of reliable analytical testing. ucf.edu This includes the use of appropriate grades of reagents, calibrated glassware, and well-maintained analytical instruments. ucf.edu For organic analyses, ACS or HPLC grade solvents are typically required, and standards should be of the highest purity available. ucf.edu

For the specific analysis of glycolate, various methods can be employed for quality control. In a study measuring glycolate in urine, two quality control samples with known glycolate concentrations were used to ensure the accuracy of the measurements. nih.gov The purity of glycolic acid, the parent compound of this compound, is also a key consideration. Commercial grades of glycolic acid are available in different purities, such as 70% and 99% solutions. cir-safety.org The presence of impurities can be a significant factor, and for certain applications, the use of technical-grade material is prohibited. cir-safety.org

The development of a quality control material for potassium hydroxide (KOH) preparations, which are used in microbiological testing, provides a relevant parallel for establishing QC for this compound. asm.org This involved creating a stable, positive control material to evaluate the reagent's effectiveness. asm.org Such an approach, using a well-characterized reference material, is a cornerstone of good quality control.

Standard Operating Procedures (SOPs) are essential for maintaining consistency in quality control testing. These documents outline the specific steps for various analytical procedures, including the preparation and standardization of volumetric solutions, and the operation and calibration of instruments like HPLC and FTIR spectrophotometers. pharmaguideline.com

Certified Reference Materials (CRMs) play a vital role in the purity assessment of chemical compounds. For instance, a glycolate standard for ion chromatography is available as a CRM, prepared from pure glycolic acid in high-purity water and traceable to a NIST Standard Reference Material (SRM) like potassium hydrogen phthalate. sigmaaldrich.cnsigmaaldrich.cn The use of such standards is crucial for accurate calibration and validation of analytical methods.

Table 2: Quality Control and Purity Assessment Methods

Method/Procedure Description Relevance to this compound Reference
General Laboratory QAUse of high-purity reagents, calibrated equipment, and standardized procedures.Ensures the overall reliability of any analytical work involving this compound. ucf.edu
Use of QC SamplesAnalyzing samples with known concentrations of the analyte to verify method accuracy.Can be applied to any quantitative analysis of this compound to monitor performance. nih.gov
Purity Grade VerificationEnsuring the grade of the material (e.g., technical vs. high purity) is appropriate for the intended use.Important as impurities in this compound could affect its performance, for example, in derivatization reactions. cir-safety.org
Certified Reference MaterialsUsing highly characterized materials for calibration and method validation.A glycolate CRM traceable to a NIST SRM provides a basis for accurate purity assessment. sigmaaldrich.cnsigmaaldrich.cn
Standard Operating ProceduresDetailed, written instructions for performing routine analytical tests.Ensures consistency and reliability in the quality control testing of this compound. pharmaguideline.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Potassium Glycolate (B3277807)

Quantum chemical calculations are employed to determine the electronic structure, molecular geometry, and vibrational properties of potassium glycolate. These methods, rooted in quantum mechanics, provide a fundamental understanding of the forces that govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. numberanalytics.com It has been effectively applied to study this compound, particularly in its crystalline form, this compound hemihydrate (PGH), K(C₂H₃O₃)·0.5H₂O. rsc.orgrsc.org

DFT calculations have been instrumental in characterizing the coordination environment of the potassium ion (K⁺). rsc.org In the PGH crystal structure, the K⁺ ion is seven-coordinated, bonding with seven oxygen atoms. One oxygen atom comes from a water molecule, two from the hydroxyl (–OH) groups of glycolate, and four from the carboxylate (–COO⁻) groups of neighboring glycolate anions. rsc.org This coordination involves a total of four glycolate radicals (C₂H₃O₃⁻) and one water molecule. rsc.org

The calculated K–O bond lengths from DFT studies show strong agreement with experimental data and theoretical values for seven-coordinate K–O bonds. rsc.org These calculations also reveal how the KO₇ polyhedra connect through face-sharing to form chain structures, which are further linked by glycolate molecules and hydrogen bonding networks. rsc.org DFT is also used to predict spectroscopic properties; for instance, the calculated infrared spectra for PGH show high consistency with spectra obtained experimentally through Fourier transform infrared (FTIR) spectroscopy and Raman spectroscopy. rsc.orgrsc.org

Table 1: Comparison of Calculated and Average Experimental K-O Bond Lengths in this compound Hemihydrate (PGH)

ParameterValue (Å)Source
Calculated K-O Bond Length Range2.736 - 2.900 rsc.org
Calculated Average K-O Bond Length2.801 rsc.org
Theoretical Bond Length for 7-coordinate K-O2.81 rsc.org

Ab initio methods, which are calculations based directly on theoretical principles without the inclusion of experimental data, are fundamental in determining the optimized molecular geometry and vibrational frequencies of molecules. researchgate.net For this compound, these calculations provide a detailed understanding of its structural and vibrational characteristics.

Studies on related compounds, such as methyl glycolate, have utilized ab initio calculations to analyze their vibrational spectra and conformational properties. uc.pt In the context of this compound hemihydrate, ab initio DFT calculations have been used to determine its stable crystalline structure. The results indicate a monoclinic crystal system with the space group P 21/m. rsc.orgrsc.org

Furthermore, these calculations are crucial for interpreting experimental vibrational spectra. bris.ac.uk The harmonic vibrational frequencies calculated using ab initio methods can be compared with experimental FT-IR and FT-Raman spectra. For PGH, the calculated infrared spectra are highly consistent with the observed experimental spectra, validating both the computational model and the experimental assignments. rsc.orgrsc.org This agreement allows for a detailed assignment of vibrational modes to specific molecular motions, such as the stretching and bending of C-C, C-O, and O-H bonds.

Table 2: Calculated Crystallographic Data for this compound Hemihydrate (PGH) from DFT

ParameterValue
Crystal SystemMonoclinic
Space GroupP 21/m
a (Å)5.8982(1)
b (Å)7.2515(1)
c (Å)11.0270(1)
β (°)102.253(1)
Volume (ų)460.890(11)
Source: rsc.orgrsc.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into dynamic processes, such as solvent interactions and conformational changes, which are not accessible through static quantum chemical calculations.

Modeling the interaction between this compound and solvents, particularly water, is crucial for understanding its behavior in aqueous solutions. MD simulations can reveal how solvent molecules arrange around the glycolate anion and the potassium cation, and how these interactions influence the compound's properties. rsc.org

Simulations of similar ionic species, like potassium chloride in aqueous solutions, show that ions and water molecules organize into specific structures, with water molecules forming hydration shells around the ions. rsc.org For this compound, MD simulations would model the hydrogen bonding between the hydroxyl and carboxylate groups of the glycolate anion and the surrounding water molecules. These interactions are critical in determining the solubility and reactivity of this compound in solution.

Furthermore, computational models can treat the solvent not just as a medium but as an active participant in chemical processes. For instance, in reactive extraction models of glycolic acid, the solvent can be viewed as a phase modifier that alters the physicochemical properties of the system. researchgate.net MD simulations can quantify these effects by calculating properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute.

Table 3: Key Parameters in Solvent Interaction Modeling

Parameter/ConceptDescription
Radial Distribution Function (g(r))Describes how the density of surrounding particles varies as a function of distance from a reference particle. Used to identify hydration shells.
Hydrogen Bonding NetworkAnalysis of the formation and dynamics of hydrogen bonds between the solute (this compound) and solvent molecules (e.g., water).
Preferential Exclusion/InteractionDetermines whether the solute is preferentially hydrated or if co-solvents/excipients interact more strongly with it. nih.gov
Diffusion CoefficientMeasures the rate of movement of the solute and solvent molecules, providing insight into the solution's viscosity and transport properties. findaphd.com

While this compound itself is a small molecule, the principles of conformational analysis can be applied to understand the flexibility of the glycolate unit. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. wikipedia.org These different arrangements are known as conformers or rotamers.

For the glycolate anion, rotation around the C-C single bond can lead to different conformers. Computational methods can predict the relative energies of these conformers and the energy barriers for interconversion. roaldhoffmann.com This is analogous to the conformational analysis of simple molecules like butane, which exists as anti and gauche conformers. wikipedia.org

Although true "this compound macromolecules" are not standard, these computational techniques are essential for studying polymers derived from glycolic acid, such as polyglycolic acid (PGA), or for analyzing how glycolate units behave when incorporated into larger biological macromolecules. tcd.ie For example, DFT calculations of NMR coupling constants have been used to determine the conformational equilibrium of complex natural products containing sugar-like moieties in solution. chemrxiv.org Such an approach could be used to study the preferred orientation of the glycolate moiety when it interacts with or is part of a larger system.

Table 4: Hypothetical Conformational Energy Profile of a Glycolate Moiety

ConformerDihedral Angle (O-C-C=O)Relative Energy (kcal/mol)Description
Syn-periplanar (eclipsed)~3.0 (Transition State)Highest energy due to steric hindrance.
Anticlinal (gauche)±120°~0.5Intermediate energy conformer.
Anti-periplanar (staggered)180°0 (Global Minimum)Most stable conformer with minimal steric strain.
Note: This table is illustrative, based on general principles of conformational analysis. wikipedia.org

Reaction Mechanism Elucidation through Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. smu.edursc.org For reactions involving this compound, such as its formation from glycolic acid and a potassium base, computational chemistry can provide a step-by-step description of the reaction pathway.

Transition State Theory (TST) combined with quantum chemical calculations like DFT allows for the location of transition state structures and the calculation of activation energies. numberanalytics.com The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate. numberanalytics.com By analyzing the geometry and energy of the transition state, chemists can understand how catalysts might lower the activation energy or how solvent effects can influence the reaction pathway. numberanalytics.comnumberanalytics.com

For example, the deprotonation of glycolic acid by potassium hydroxide (B78521) could be modeled to determine the structure of the transition state where the proton is transferred from the carboxylic acid group to the hydroxide ion. The calculated Gibbs free energy of activation (ΔG‡) provides a theoretical estimate of the reaction rate. numberanalytics.com These methods can also clarify the role of non-covalent interactions, which are increasingly recognized as important in directing reaction mechanisms. rsc.org

Table 5: Illustrative Energy Profile for a Reaction Mechanism

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsInitial state of the system (e.g., Glycolic Acid + KOH).0
Transition StateHighest energy structure along the reaction path. numberanalytics.com+ΔG‡ (Activation Energy)
ProductsFinal state of the system (e.g., this compound + H₂O).ΔGrxn (Reaction Energy)

Transition State Analysis and Reaction Coordinate Mapping

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS), which is the highest energy point along the reaction pathway connecting reactants and products. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing these transient structures.

DFT calculations have been successfully employed to model the transition states of reactions involving metal-glycolate complexes. researchgate.net For instance, in studies of the deoxydehydration of glycols catalyzed by metal-oxo complexes, DFT has been used to model the transition state, revealing asynchronous bond-breaking processes. researchgate.net In these models, the geometry of the transition state, including critical bond lengths and angles, is optimized to find the minimum energy pathway, or reaction coordinate, from reactants to products. This mapping provides a detailed picture of the energy landscape of the reaction.

While specific studies focusing solely on the transition state analysis of reactions involving simple this compound are not extensively documented in the provided literature, the methodologies are well-established. For example, in the benzyl-Claisen rearrangement, computational methods have been used to calculate the energies and geometries of transition states involving potassium counter-ions. uq.edu.au Such an analysis for a reaction involving this compound would typically involve:

Locating the Transition State: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS.

Frequency Calculation: A frequency calculation is performed on the optimized TS geometry. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation maps the path from the transition state down to the reactants and products, confirming that the located TS correctly connects the desired species. uq.edu.au

These computational explorations are vital for elucidating reaction mechanisms, such as nucleophilic substitution or elimination reactions where this compound might act as a reactant or intermediate.

Prediction of Reaction Rate Constants

The prediction of chemical reaction rate constants is a significant challenge in computational chemistry. skoltech.ru Theoretical methods allow for the calculation of rate coefficients from first principles, providing data that can be difficult or impossible to measure experimentally.

Modern approaches to rate constant prediction often rely on Transition State Theory (TST) combined with quantum mechanical calculations. The rate constant (k) is related to the Gibbs free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state.

Advanced methods like Ring Polymer Molecular Dynamics (RPMD) have proven to be highly accurate for predicting reaction rates across wide temperature ranges. skoltech.ru RPMD is a classical rate theory applied in an extended phase space that accounts for quantum effects like tunneling. skoltech.ru However, the accuracy of these predictions is heavily dependent on the quality of the underlying potential energy surface, which is often generated using computationally intensive quantum mechanical calculations. skoltech.ru

To overcome the computational cost, machine learning (ML) models are increasingly being developed. rsc.orgnih.gov These models are trained on large datasets of known reaction rates or on potential energy surfaces generated from high-level quantum calculations. skoltech.rursc.org By learning the relationship between molecular structure and reactivity, ML algorithms can predict rate constants for new reactions with significantly reduced computational effort. rsc.orgnih.gov

Table 1: Computational Methods for Reaction Rate Prediction This table is interactive. You can sort and filter the data.

Method Description Key Features Typical Application
Transition State Theory (TST) Calculates the rate constant based on the properties of the reactants and the transition state on the potential energy surface. Provides a fundamental framework for understanding reaction rates. Often requires correction for quantum tunneling. Widely used for a variety of chemical reactions, especially in the gas phase. arxiv.org
Ring Polymer Molecular Dynamics (RPMD) A method based on path integral formalism that incorporates quantum statistical mechanics into classical molecular dynamics. Accurately captures quantum effects such as zero-point energy and tunneling without explicit tunneling corrections. skoltech.ru Reactions involving light atoms (e.g., hydrogen transfer) over a broad range of temperatures. skoltech.ru
Machine Learning (ML) Models Uses algorithms trained on existing kinetic data or computed potential energy surfaces to predict rate constants. Can significantly accelerate rate constant prediction. Accuracy depends on the quality and size of the training data. rsc.orgnih.gov High-throughput screening of reaction kinetics; predicting rates for large, complex systems. rsc.org

While these methods are generally applicable, specific studies predicting the reaction rate constants for reactions directly involving this compound are not prominent in the literature. The application of these computational tools could, for example, predict the rate of its formation from glycolic acid and a potassium base or its subsequent reactions in a synthesis.

Spectroscopic Property Prediction using Computational Models

Computational models are extensively used to predict spectroscopic properties, such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data, identifying unknown compounds, and understanding molecular structure and bonding.

A study on this compound hemihydrate (PGH), with the formula K(C₂H₃O₃)·0.5H₂O, demonstrates the power of this approach. rsc.orgrsc.org In this research, Density Functional Theory (DFT) calculations were performed to predict the infrared spectrum of PGH. The calculated spectrum showed high consistency with the experimentally measured Fourier Transform Infrared (FTIR) and Raman spectra. rsc.orgrsc.org This agreement confirms the accuracy of the computed molecular structure and vibrational modes.

The vibrational frequencies for PGH were calculated and compared with experimental results, showing notable similarities. rsc.org For example, the calculations confirmed the presence of crystalline water and identified two distinct coordination environments for the glycolate groups within the crystal structure, which was consistent with the experimental data. rsc.org

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound Hemihydrate (PGH) This table is interactive. You can sort and filter the data.

Experimental IR Peak (cm⁻¹) Experimental Raman Peak (cm⁻¹) Assignment Reference
3298 - H₂O Vibration rsc.org
1629 1613 H₂O Vibration rsc.org
- - Vibrations of –OH, –COO⁻, and CH₂ rsc.org

Note: The source indicates that calculated infrared spectra were highly consistent with the experimental data, but provides a detailed list of assigned experimental peaks rather than a side-by-side numerical comparison of calculated vs. experimental frequencies.

Similarly, computational methods can predict NMR spectra. nmrdb.orgdokumen.pub The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These tensors are then used to predict the chemical shifts (δ). While experimental ¹H and ¹³C NMR data exist for glycolic acid and related compounds, nih.govmdpi.comcopernicus.org specific computational predictions for the NMR spectrum of this compound can be readily performed using established software and methodologies. nmrdb.org These theoretical spectra serve as a powerful tool for structural elucidation and for understanding how the potassium ion influences the electronic environment of the glycolate anion.

Biological Interactions and Metabolic Pathways Academic Focus

Glycolate (B3277807) Metabolism in Microorganisms (e.g., Escherichia coli)

The metabolism of glycolate, the conjugate base of glycolic acid, is a crucial pathway for various microorganisms that utilize this two-carbon compound as a sole carbon and energy source. In the model organism Escherichia coli, the metabolic route for glycolate utilization has been extensively studied. The pathway involves the oxidation of glycolate and its subsequent conversion into intermediates of central metabolism. nih.govasm.org

The initial step in glycolate metabolism in many bacteria is its oxidation to glyoxylate (B1226380). asm.org In E. coli, this is followed by the conversion of two molecules of glyoxylate into one molecule of 2-phosphoglycerate, with the release of one molecule of carbon dioxide, via the well-established glycerate pathway. asm.org This pathway ultimately funnels the carbon from glycolate into the tricarboxylic acid (TCA) cycle. nih.govnih.gov Studies on glycolate-adapted E. coli have elucidated a probable metabolic sequence: glycolate is first converted to glycerate, which is then phosphorylated to 3-phosphoglycerate (B1209933), a key intermediate in glycolysis. nih.govasm.org This 3-phosphoglycerate is further metabolized to pyruvate, which then enters the TCA cycle for complete oxidation to carbon dioxide. nih.govnih.gov

Key enzymes involved in this pathway in E. coli include a glyceric acid dehydrogenase, which reduces tartronic semialdehyde to glycerate, and a kinase that catalyzes the formation of 3-phosphoglycerate from glyceric acid. nih.gov The efficient operation of the TCA cycle is evidenced by the rapid oxidation of its intermediates at rates comparable to glycolate oxidation. nih.gov Furthermore, enzymes characteristic of terminal oxidation pathways, such as isocitratase, malate (B86768) synthetase, and isocitric dehydrogenase, are present and active, supporting the role of the TCA cycle in the complete oxidation of glycolate. nih.gov

In other microorganisms, such as the alphaproteobacterium Paracoccus denitrificans, glycolate assimilation is dynamically controlled by multiple transcriptional regulators, allowing for the simultaneous use of glycolate with other carbon substrates. asm.orgnih.gov This flexible regulatory network highlights the importance of glycolate as a globally abundant carbon source, particularly in environments where it is excreted by photosynthetic organisms. asm.orgnih.gov Marine bacteria also play a crucial role in the cycling of glycolate, which is a significant component of the dissolved organic carbon exuded by phytoplankton during photorespiration. calpoly.edu

The table below summarizes the key enzymes involved in the glycolate biosynthetic route in engineered E. coli for industrial applications. mdpi.com

EnzymeGeneFunction in Glycolate Biosynthesis
Citrate SynthasegltAEnhances carbon flux towards glyoxylate.
Isocitrate LyaseaceAA key enzyme in the glyoxylate shunt.
Isocitrate Dehydrogenase Kinase/PhosphataseaceKRegulates the activity of isocitrate dehydrogenase.
Glyoxylate ReductaseycdWReduces glyoxylate to glycolate.

Role in Plant Metabolic Processes and Photorespiration

In photosynthetic organisms, particularly C3 plants, glycolate is a central metabolite in the process of photorespiration, also known as the C2 cycle or the glycolate-glyoxylate metabolism. byjus.com Photorespiration is initiated when the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzes the oxygenation of ribulose-1,5-bisphosphate (RuBP) instead of its carboxylation, a reaction that becomes more frequent at higher temperatures and lower CO2 concentrations. byjus.comoup.com This oxygenation reaction produces one molecule of 3-phosphoglycerate (3-PGA), which enters the Calvin cycle, and one molecule of the two-carbon compound 2-phosphoglycolate (B1263510) (2-PG), which is toxic to the cell. byjus.comoup.com

The primary role of photorespiration is to salvage the carbon from the toxic 2-PG and convert it back into a useful metabolite, 3-PGA. oup.com The process begins in the chloroplast where 2-PG is dephosphorylated to glycolate. byjus.combiologydiscussion.com Glycolate is then transported to the peroxisome. byjus.combiologydiscussion.com The accumulation of even small amounts of glycolate can inhibit metabolic processes and impair CO2 assimilation. oup.com

The photorespiratory pathway is a complex process that spans three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion. byjus.comoup.com While often considered a wasteful process due to the loss of fixed carbon as CO2 and the consumption of energy (ATP), photorespiration is essential for the survival of C3 plants in normal air. oup.comnih.gov It serves as a protective mechanism by preventing the accumulation of toxic intermediates. byjus.com Even in C4 plants, where photorespiration is significantly reduced, the removal of glycolate is still important for normal growth. oup.com

Glycolate oxidase (GOX) is a key enzyme in the photorespiratory pathway, located in the peroxisome. nih.govresearchgate.net It catalyzes the oxidation of glycolate to glyoxylate, with the concomitant production of hydrogen peroxide (H₂O₂). oup.comproquest.com This reaction is a critical step in metabolizing the glycolate produced during photorespiration. nih.gov The hydrogen peroxide generated is subsequently detoxified by catalase, another peroxisomal enzyme. byjus.comresearchgate.net

The activity of glycolate oxidase is tightly linked to the rate of photorespiration and, consequently, to environmental conditions such as light intensity, temperature, and CO₂ concentration. frontiersin.org Studies on transgenic rice have shown a positive and linear correlation between the activity of glycolate oxidase and the net photosynthetic rate, indicating that GOX exerts strong regulation over photosynthesis. oup.com Suppression of GOX activity leads to typical photorespiration-deficient phenotypes, including stunted growth. oup.comfrontiersin.org Conversely, moderate overexpression of GOX can improve photosynthesis under high light and high temperature conditions. frontiersin.org

In maize, a C4 plant, high levels of glycolate oxidase activity are essential for survival in normal air. nih.gov Mutants with low GOX activity accumulate toxic levels of glycolate when transferred from high CO₂ to normal air, leading to necrosis and death. nih.gov This demonstrates the indispensable role of the photorespiratory pathway, even in plants with CO₂-concentrating mechanisms. nih.gov

The table below shows the effect of transferring a maize mutant with low glycolate oxidase (go1) from high CO₂ to normal air on glycolate accumulation. nih.gov

Time in Normal Air (hours)Glycolate Concentration (μmol/g fresh weight) in go1 mutantFold Increase over Wild Type
0~0.91x
66.37x
2510.011x

The intermediates of the photorespiratory pathway, including glycolate and its oxidation product, glyoxylate, can have a significant inhibitory effect on photosynthetic carbon assimilation. oup.com The accumulation of these compounds can negatively impact the efficiency of the Calvin-Benson cycle and the activity of RuBisCO. oup.com

Glyoxylate has been shown to inhibit the light activation of RuBisCO. oup.com In rice plants with reduced glycolate oxidase activity, the accumulation of glyoxylate is correlated with a decrease in photosynthetic CO₂ assimilation rates. oup.com This inhibition may be due to a decrease in RuBisCO activation or reduced regeneration of RuBP. oup.com

Furthermore, a reduction in glycolate oxidase activity leads to an accumulation of glycolate, which in turn causes a misallocation of recently assimilated carbon. oup.com In Arabidopsis thaliana mutants with reduced GOX activity, there is a significant accumulation of labeled carbon in glycolate at the expense of sugars, organic acids, and amino acids. oup.com This diversion of carbon away from primary metabolic pathways negatively impacts plant growth and can lead to premature leaf senescence. oup.com

The introduction of alternative, more efficient glycolate catabolic pathways into plant chloroplasts has been shown to enhance photosynthesis and biomass yield. frontiersin.orgnih.gov By metabolizing glycolate within the chloroplast, these synthetic pathways can bypass the native photorespiratory cycle, reducing energy loss and increasing the carboxylation activity of RuBisCO. frontiersin.orgnih.gov

Characterization of Biochemical Pathways Involving the Glycolate Anion

The primary biochemical pathway involving the glycolate anion in plants is the photorespiratory cycle, also known as the glycolate pathway. byjus.combiologydiscussion.com This pathway is essential for recycling the 2-phosphoglycolate produced by the oxygenase activity of RuBisCO. byjus.comoup.com The pathway involves a series of enzymatic reactions that occur across the chloroplast, peroxisome, and mitochondrion. oup.combiologydiscussion.com

The key steps of the glycolate pathway are as follows:

Chloroplast: 2-phosphoglycolate is dephosphorylated to glycolate. byjus.combiologydiscussion.com

Peroxisome: Glycolate is oxidized to glyoxylate by glycolate oxidase. Glyoxylate is then aminated to form the amino acid glycine (B1666218). byjus.comnih.gov

Mitochondrion: Two molecules of glycine are converted to one molecule of serine, with the release of CO₂ and ammonia. oup.com

Peroxisome: Serine is converted to hydroxypyruvate, which is then reduced to glycerate. oup.com

Chloroplast: Glycerate re-enters the chloroplast and is phosphorylated to 3-phosphoglycerate, which can then be utilized in the Calvin cycle. oup.com

In microorganisms, the glyoxylate shunt is another important pathway that can metabolize two-carbon compounds like glycolate (after its conversion to glyoxylate). mdpi.com This pathway bypasses the CO₂-evolving steps of the TCA cycle and is crucial for growth on substrates like acetate (B1210297) or fatty acids. The key enzymes of the glyoxylate shunt are isocitrate lyase and malate synthase. mdpi.com As mentioned earlier, components of this pathway appear to be activated in plants under conditions of impaired photorespiration. oup.com

Research has also focused on engineering synthetic glycolate metabolic pathways in plants to improve photosynthetic efficiency. nih.gov These alternative pathways, which are targeted to the chloroplast, aim to metabolize glycolate more efficiently than the native photorespiratory pathway, thereby reducing carbon and energy losses. nih.gov One such pathway utilizes enzymes from the E. coli glycolate oxidation pathway. nih.gov

Future Directions and Emerging Research Areas

Novel Synthetic Approaches for Sustainable Production

The drive towards green chemistry is fueling research into more sustainable methods for producing potassium glycolate (B3277807) and its precursors. A primary focus is the utilization of renewable feedstocks and energy-efficient catalytic processes.

One established laboratory-scale synthesis involves the reaction of glycolic acid with potassium hydrogen carbonate in water, followed by evaporation to yield potassium glycolate. mdpi.com However, the future of sustainable production lies in innovative routes starting from biomass-derived materials. Researchers are investigating the catalytic transformation of ethylene (B1197577) glycol, which can be sourced from bio-ethanol, into glycolic acid. rsc.orgresearchgate.net For instance, a bifunctional NNN-Ru complex has demonstrated high efficiency in selectively converting ethylene glycol to glycolic acid and pure hydrogen under mild conditions. rsc.org Another approach involves the catalytic oxidation of ethylene glycol using a Pt/Sn-Beta catalyst in a base-free aqueous phase. researchgate.net

Enzyme catalysis presents a powerful tool for sustainable value creation. preprints.orgmdpi.com Exploring novel synthetic enzyme systems is a significant area of interest for converting resources like carbon dioxide into valuable biochemicals, including glycolate. preprints.org The development of bioprocesses using engineered enzymes to produce glycolic acid from renewable sources like d-xylose (B76711) and ethanol (B145695) in yeast has also been demonstrated, offering a pathway to greener glycolate production. researchgate.net These bio-catalytic and chemo-catalytic methods aim to replace traditional petroleum-based routes, thereby reducing the environmental footprint of glycolate manufacturing.

A summary of different synthetic strategies for glycolic acid, the precursor to this compound, is presented below.

FeedstockCatalyst/MethodProductKey FindingsReference
Ethylene GlycolBifunctional NNN–Ru complexGlycolic Acid, HydrogenHigh catalytic efficiency and selectivity under mild conditions. rsc.org
Ethylene GlycolPt/Sn-Beta catalystGlycolic AcidAchieved up to 73% yield in a base-free aqueous phase. researchgate.net
D-xylose and ethanolEngineered S. cerevisiae yeastGlycolic AcidFirst demonstration of engineering yeast for glycolic acid production. researchgate.net
Glycolic AcidPotassium Hydrogen CarbonateThis compoundStandard laboratory synthesis method. mdpi.com

Advanced Spectroscopic Techniques for In Situ Characterization of Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for designing more efficient catalysts and processes. Advanced spectroscopic techniques that allow for the in situ and operando characterization of reaction intermediates are becoming indispensable in catalysis research. numberanalytics.comrsc.orgeuropean-mrs.com

In the context of glycolate chemistry, these techniques provide real-time insights into the catalyst's structure and the transient species formed during a reaction. numberanalytics.com

Infrared (IR) and Raman Spectroscopy : These methods are powerful for identifying functional groups and molecular interactions on a catalyst's surface. numberanalytics.com Techniques like diffuse reflectance IR Fourier transform spectroscopy (DRIFTS) and attenuated total reflectance (ATR) IR can be used to monitor the adsorption of glycolate and the formation of intermediates in catalytic conversions. numberanalytics.comresearchgate.net

X-ray Absorption Spectroscopy (XAS) : Techniques such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) provide information on the electronic state and local coordination environment of metal atoms in catalysts. rsc.orgresearchgate.net This is vital for understanding the active sites in catalysts used for glycolate synthesis.

X-ray Photoelectron Spectroscopy (XPS) : Ambient-pressure XPS allows for the analysis of a catalyst's surface composition under reaction conditions, offering a window into the dynamic changes occurring during glycolate synthesis or conversion. numberanalytics.comeuropean-mrs.com

By combining these techniques, researchers can build a comprehensive picture of the reaction pathways at a molecular level, facilitating the rational design of next-generation catalysts for glycolate chemistry. rsc.org

Spectroscopic TechniqueInformation ProvidedApplication in Glycolate ChemistryReference
Infrared (IR) SpectroscopySurface species, functional groups, molecular interactions.Monitoring reactant adsorption and intermediate formation on catalyst surfaces. numberanalytics.comrsc.org
Raman SpectroscopyMolecular identification, structural changes.Studying catalyst structure under high-pressure/temperature conditions relevant to glycolate synthesis. numberanalytics.com
X-ray Absorption Spectroscopy (XAS)Electronic structure, local atomic coordination.Characterizing the active sites of metal-based catalysts for glycolate production. rsc.orgresearchgate.net
X-ray Photoelectron Spectroscopy (XPS)Surface composition, chemical states.Analyzing the dynamic surface chemistry of catalysts during reaction. numberanalytics.comeuropean-mrs.com

Development of New Catalytic Systems Based on Glycolate Chemistry

The development of novel and highly efficient catalytic systems is a cornerstone of advancing glycolate chemistry. Research is focused on creating catalysts that offer high selectivity, activity, and stability for both the synthesis and the downstream conversion of glycolates.

Recent breakthroughs include:

Solid Base Catalysts : Mixed oxides of magnesium, zirconium, and aluminum have been studied for the synthesis of methyl glycolate from glyoxal. researchgate.net A coprecipitated MgO-ZrO2 catalyst, for instance, demonstrated nearly 100% yield of methyl glycolate, highlighting the potential of solid bases in producing glycolate esters. researchgate.net

Lewis Base Activation of Lewis Acids : A catalytic system using silicon tetrachloride and a chiral bisphosphoramide catalyst has been shown to be effective for the enantioselective addition of glycolate-derived silyl (B83357) ketene (B1206846) acetals to aldehydes. acs.org This approach allows for the synthesis of chiral α,β-dihydroxy esters, important building blocks in organic synthesis. acs.org

Lanthanide-Based Catalysts : Lanthanide triisopropoxides have been found to catalyze a tandem reduction/rearrangement/aldol sequence involving silyl glyoxylates and aldehydes. nih.gov This system demonstrates a novel way to generate active coupling partners in situ and achieve catalytic turnover. nih.gov

Gas-Phase Transesterification Catalysts : Supported TiO2 catalysts are being explored for the gas-phase transesterification of methyl glycolate to glycolide (B1360168), a key monomer for the biodegradable polymer, polyglycolic acid (PGA). researchgate.net This route offers a potential alternative to the current industrial two-step process. researchgate.net

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational modeling and experimental studies is accelerating progress in glycolate chemistry. acs.org Density Functional Theory (DFT) and other computational methods are increasingly used to predict reaction mechanisms, catalyst structures, and material properties, thereby guiding experimental work.

Recent examples of this integrated approach include:

DFT Analysis of Metal Ion Interactions : DFT calculations have been used to study the complexation of polyglycolic acid (PGA) with alkali metal ions like sodium (Na+) and potassium (K+). researchgate.net These studies revealed that the carbonyl oxygen is the reactive binding site and that the PGA-K+ complex is more stable than the PGA-Na+ complex, providing fundamental insights into the polymer's interactions. researchgate.net

Process Simulation of Reactive Distillation : For the production of butyl glycolate, experimental studies on a continuous distillation pilot plant were compared with simulation results from an equilibrium stagewise model. frontiersin.org This combination of hands-on experimentation and process simulation aids in optimizing operating parameters and developing more cost-effective and environmentally friendly separation technologies. frontiersin.orguniv-lille.fr

Spectroscopic and DFT Characterization : In a study of this compound hemihydrate, DFT calculations were used to support the interpretation of experimental Fourier transform infrared and Raman spectra. rsc.org This integrated approach provides a more robust characterization of the compound's structure and properties. rsc.org

By leveraging computational tools to screen potential catalysts and reaction conditions, researchers can focus experimental efforts on the most promising candidates, leading to a more efficient and rapid development cycle.

Exploration of New Applications in Specialized Chemical and Material Science Fields

While this compound has established uses in cosmetics and personal care products, ongoing research is unlocking its potential in more specialized areas of chemical and material science. fengchengroup.comnih.gov Its role as a building block for advanced materials is a particularly active area of investigation.

Emerging applications include:

Biodegradable Polymers : this compound is a key intermediate in the synthesis of novel, sequence-controlled copolyesters. mdpi.com For instance, it is used to prepare 1,4-butylene diglycolate (B8442512) (GBG) and 1,3-propylene diglycolate (GPG), which are then polymerized to create copolyesters with potential applications as sustainable bioplastics. mdpi.com

Advanced Bioplastics : Glycolate chemistry is central to the production of glycolide, the cyclic dimer used to manufacture polyglycolic acid (PGA). researchgate.net Research into new catalytic routes for glycolide production aims to improve the efficiency of manufacturing this important biodegradable plastic. researchgate.net

Pharmaceutical Intermediates : The development of catalytic systems for enantioselective reactions involving glycolate derivatives opens up new possibilities for synthesizing complex chiral molecules that are valuable in the pharmaceutical industry. acs.orgnih.gov

Chelating Agents : The ability of glycolate to form chelates with metal ions is being explored. rsc.org A recent study synthesized and characterized this compound hemihydrate, providing new insights into the bonding behavior and stability of glycolate crystalline forms. rsc.org

The versatility of the glycolate functional group, combined with the push for sustainable materials, ensures that the exploration of new applications for this compound and its derivatives will continue to be a vibrant area of research.

Q & A

Q. What are the solubility characteristics of potassium glycolate in aqueous systems, and how are they experimentally determined?

this compound exhibits high solubility in water, which is critical for its behavior in biochemical and industrial systems. Experimental determination involves gravimetric analysis under controlled temperatures (e.g., 20°C) using ion chromatography (IC) or mass spectrometry (MS) to verify concentrations. For instance, solubility data for this compound (~71 wt% in water at 25°C) are derived from standardized IC-MS protocols, where column conditions (e.g., AS11-HC column) and detection limits (e.g., SIM at m/z 75 for glycolate) are rigorously defined .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?

Two primary methodologies are validated:

  • Ion Chromatography-Mass Spectrometry (IC-MS): Utilizes AS11-HC columns with suppressed conductivity detection and SIM at m/z 75 for glycolate. This method achieves a limit of detection (LOD) of 10 µM and resolves glycolate from interfering anions like lactate .
  • In Vitro Transcription (IVT)-Based Biosensing: Employs GlcR transcription factor modules for rapid, plate-based glycolate detection. The operational range is 10 µM–20 mM, with dynamic responses validated via fluorescence assays (e.g., MEF standardization) .

Q. How does pH influence the stability and ionic form of this compound in aqueous solutions?

this compound remains stable in its deprotonated (glycolate) form at pH >4. In strongly alkaline conditions (pH >13, typical in evaporator systems), it retains the glycolate form but may interact with nitrate/nitrite ions, necessitating flammability and criticality analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in glycolate quantification data between ion chromatography and redox models?

Discrepancies often arise from matrix effects (e.g., non-enzyme components in CETCH cycles) or redox model limitations. A two-step approach is recommended:

  • Reanalyze samples using IC-MS to verify glycolate concentrations (technical triplicates, n=3) .
  • Validate redox assumptions (e.g., Mn or glycolate term applicability) via controlled SRAT cycle experiments with anion reanalysis (e.g., Table 3-16 in ) .

Q. What experimental designs are effective for studying this compound's role in metabolic pathways (e.g., glycolyl-CoA synthesis)?

Computational enzyme engineering and directed evolution are key. For example:

  • Start with acetyl-CoA synthetase (EcACS) and test its promiscuity for glycolate ligation.
  • Optimize catalytic efficiency using mixture design (e.g., simplex centroid models) and validate via HPLC or GC .

Q. How does this compound influence biofilm physiology in bioremediation systems?

Biofilm studies reveal glycolate accumulation alters metabolic stratification. Experimental protocols include:

  • Comparing planktonic vs. biofilm cultures in tubular reactors using fluorometric assays.
  • Monitoring effluent glycolate levels and spatial oxygen gradients (e.g., via microsensors) to explain reduced degradation efficiency .

Q. What safety considerations are critical when integrating this compound into high-pH industrial processes (e.g., nuclear waste evaporation)?

Key steps involve:

  • Flammability Analysis: Update composite models to include glycolate-nitrate interactions.
  • Criticality Evaluation: Assess neutron moderation risks using Monte Carlo simulations.
  • Ignition Source Identification: Screen for reactive impurities (e.g., via IC-MS) .

Methodological Notes

  • Data Standardization: Always use technical replicates (n=3) and standardized controls (e.g., MEF for fluorescence assays) .
  • Column Selection: AS11-HC columns are optimal for resolving glycolate from phosphorylated analogs (e.g., 2-phosphoglycolate) .
  • pH Calibration: Pre-equilibrate solutions to avoid formate/glycolate equilibrium shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.